Decyltriethoxysilane

Beschreibung

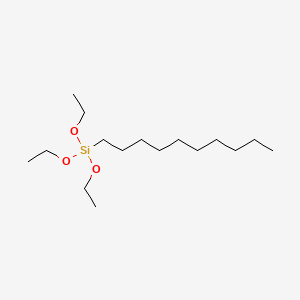

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

decyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAAEEDPKUHLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183644 | |

| Record name | Decyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-73-9 | |

| Record name | Decyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H4MIX5511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Decyltriethoxysilane

Routes via Hydrosilylation of 1-Decene (B1663960) with Triethoxysilane (B36694)

The most common method for synthesizing decyltriethoxysilane is the hydrosilylation of 1-decene with triethoxysilane. This reaction involves the addition of the silicon-hydrogen bond of triethoxysilane across the carbon-carbon double bond of 1-decene. The process is typically catalyzed and requires careful control of reaction parameters to achieve high yields and selectivity.

Catalyst Systems for Hydrosilylation in this compound Synthesis

A variety of catalysts have been explored for the hydrosilylation of 1-decene, with platinum-based catalysts being the most prevalent. qualitas1998.net

Homogeneous Platinum Catalysts: Chloroplatinic acid (H₂PtCl₆), also known as Speier's catalyst, and Karstedt's catalyst are widely used homogeneous platinum complexes. qualitas1998.net While effective, they can be difficult to separate from the product, leading to potential contamination.

Heterogeneous Platinum Catalysts: To address the issue of catalyst separation, heterogeneous catalysts have been developed. One such example is SiliaCat Pt(0), a sol-gel entrapped platinum catalyst. qualitas1998.net This system allows for the selective hydrosilylation of olefins like 1-decene, and the catalyst can be recovered and reused. qualitas1998.net

Non-Precious Metal Catalysts: Research has also focused on developing catalysts from more abundant and less expensive metals. Nickel nanoparticle catalysts, for instance, have shown promise in the hydrosilylation of unactivated alkenes with tertiary silanes. core.ac.uk These nanoparticles can be generated in situ from a Ni(OtBu)₂•xKCl precatalyst. core.ac.uk Cobalt-based catalysts have also been investigated for hydrosilylation reactions. google.com

Below is a table summarizing various catalyst systems used in the hydrosilylation of 1-decene with triethoxysilane:

| Catalyst Type | Specific Catalyst | Key Features |

| Homogeneous Platinum | Speier's Catalyst (H₂PtCl₆) | Widely used, effective, but difficult to separate. qualitas1998.net |

| Homogeneous Platinum | Karstedt's Catalyst | High activity, but can be less stable. |

| Heterogeneous Platinum | SiliaCat Pt(0) | Reusable, minimizes platinum leaching. qualitas1998.net |

| Heterogeneous Nickel | Nickel Nanoparticles | Non-precious metal, high anti-Markovnikov selectivity. core.ac.uk |

| Homogeneous Cobalt | Cobalt carboxylate A | Alternative to precious metal catalysts. google.com |

Reaction Engineering and Optimization for Hydrosilylation Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include:

Temperature: The reaction temperature significantly influences the reaction rate and selectivity. Studies have shown that for some platinum-catalyzed reactions, increasing the temperature from 40°C to 80°C can accelerate the reaction, with completion often achieved within 50 minutes. researchgate.net However, higher temperatures can sometimes lead to undesirable side reactions.

Catalyst Loading: The amount of catalyst used is a critical factor. For heterogeneous catalysts like SiliaCat Pt(0), a modest loading of 0.5-1 mol% has been found to be effective. qualitas1998.net

Reaction Atmosphere: To prevent the hydrolysis of the ethoxy groups on the silane (B1218182), the reaction is typically carried out under an inert atmosphere, such as argon or nitrogen.

Solvent: While the reaction can be run neat, the use of a solvent can help to control the reaction temperature and facilitate mixing. The polarity of the solvent can also influence the reaction outcome.

Research has demonstrated that with optimized catalysts and conditions, yields of up to 87% can be achieved for the synthesis of this compound via hydrosilylation. Monitoring the reaction progress using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) is essential for determining the optimal reaction time and ensuring the desired purity.

Alternative Synthetic Pathways to this compound

While hydrosilylation is the dominant synthetic route, other methods can be employed to produce this compound.

Grignard-Mediated Synthesis Approaches for Organotriethoxysilanes

The Grignard reaction offers a classic method for forming carbon-carbon bonds and can be adapted for the synthesis of organosilanes. wikipedia.orglibretexts.org This approach involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with a silicon-containing electrophile like tetraethoxysilane (TEOS). The nucleophilic decyl group of the Grignard reagent attacks the silicon atom, displacing one of the ethoxy groups to form this compound. This reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. wikipedia.org

Transesterification and Alcoholysis Routes for this compound Precursors

Transesterification is another potential route, particularly for modifying silane precursors. wikipedia.org This process involves the exchange of an alkoxy group of an ester with an alcohol. In the context of this compound synthesis, a precursor such as decyltrimethoxysilane (B1661985) could potentially undergo transesterification with ethanol (B145695) in the presence of an acid or base catalyst to yield the desired triethoxy-substituted product. wikipedia.org The reaction equilibrium can be driven towards the product by removing the methanol (B129727) byproduct.

An industrial-scale synthesis can also involve a multi-step process starting from silicon tetrachloride. This includes the reaction of decyl alcohol with silicon tetrachloride to form decyltrichlorosilane, followed by ethanolysis to replace the chloro groups with ethoxy groups, yielding this compound.

Purification and Isolation Strategies for Research-Grade this compound

Obtaining high-purity this compound is critical for many research applications. The primary method for purification is fractional distillation under reduced pressure. google.com This technique separates the desired product from unreacted starting materials, catalyst residues, and any byproducts based on differences in their boiling points.

For smaller-scale laboratory preparations or to remove specific impurities, column chromatography on silica (B1680970) gel can be employed. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. sielc.com

It is important to handle and store the purified this compound under anhydrous conditions to prevent hydrolysis of the ethoxy groups, which would lead to the formation of silanols and subsequent condensation into siloxanes.

Mechanistic Investigations of Decyltriethoxysilane Reactions

Hydrolysis Kinetics and Reaction Pathways of Decyltriethoxysilane

C₁₀H₂₁Si(OCH₂CH₃)₃ + 3H₂O → C₁₀H₂₁Si(OH)₃ + 3CH₃CH₂OH

The kinetics of this process are complex and heavily dependent on several factors, including the presence of catalysts and the nature of the solvent system. nih.govgelest.com The hydrolysis is a cascade of reactions, and the rate of hydrolysis for each successive ethoxy group can differ. gelest.com

The rate of this compound hydrolysis is significantly influenced by catalysts, with both acids and bases accelerating the reaction. cfmats.com In neutral conditions (pH ≈ 7), the hydrolysis of alkoxysilanes is extremely slow. cfmats.com

Acid catalysis proceeds via the protonation of an oxygen atom in one of the ethoxy groups, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. gelest.comdtic.mil This mechanism is generally faster than base-catalyzed hydrolysis. gelest.com For non-amino silanes, adjusting the pH to an acidic range of 3 to 5 is common practice to promote efficient hydrolysis. cfmats.com

Base catalysis involves the attack of a hydroxide (B78521) ion on the silicon atom. While also effective, the specific rates and pathways can differ. For instance, studies on tetraethoxysilane (TEOS) in an alkaline medium (Stӧber method) showed hydrolysis rate constants ranging from 1.4 to 8 × 10⁴ s⁻¹, assuming first-order reactions. nih.gov

The choice and concentration of the catalyst are critical parameters for controlling the reaction kinetics. Research on various alkoxysilanes has demonstrated a direct correlation between catalyst concentration and the hydrolysis rate constant. nih.gov

Table 1: Hydrolysis Rate Constants for Alkoxysilanes under Various Catalytic Conditions This table presents representative data for similar alkoxysilanes to illustrate the impact of catalysts, as specific kinetic data for this compound is not always isolated in general studies.

| Alkoxysilane | Catalyst | Catalyst Concentration | Hydrolysis Rate Constant (k) |

|---|---|---|---|

| TEOS | HCl | 0.01 - 0.1 M | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ nih.gov |

| TEOS | Ammonia (NH₃) | Varies | 1.4 - 8 x 10⁴ s⁻¹ nih.gov |

| MTES | - | pH 3.13 | Activation Energy: 57.61 kJ mol⁻¹ nih.gov |

| MTES | - | pH 3.83 | Activation Energy: 97.84 kJ mol⁻¹ nih.gov |

Because this compound is not readily soluble in water, a co-solvent is typically required to create a homogeneous reaction medium. dtic.mil Alcohols, such as ethanol (B145695) or methanol (B129727), are the most common choices. researchgate.net The solvent system plays a crucial role beyond simple solubilization; it can directly participate in and influence the reaction mechanism.

Influence of Catalysts on this compound Hydrolysis Rates

Condensation Polymerization Mechanisms of Silanol (B1196071) Intermediates from this compound

Following hydrolysis, the decylsilanetriol intermediates undergo condensation polymerization. In this step, silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane bonds (Si–O–Si), releasing a small molecule like water or ethanol. nist.govpassmyexams.co.uk This process is responsible for the formation of oligomers and, ultimately, extended polymer networks. gelest.com The reaction can be represented as:

2 C₁₀H₂₁Si(OH)₃ → (HO)₂(C₁₀H₂₁)Si–O–Si(C₁₀H₂₁)(OH)₂ + H₂O

This process continues, building larger and more complex structures. The conditions that favor hydrolysis, such as the presence of acid or base catalysts, also typically catalyze condensation. gelest.com

As a trifunctional monomer, each this compound molecule can form up to three siloxane bonds. shinetsusilicone-global.com This functionality allows the condensation process to create not just linear chains but a highly branched, three-dimensional polysiloxane network. sioresin.com The long, non-polar decyl chains project outward from this inorganic Si-O-Si backbone.

The formation of this network is a step-growth polymerization process. unizin.org It begins with the formation of dimers and trimers, which grow into larger oligomers. nist.gov As the reaction progresses, these oligomers interconnect, leading to a significant increase in molecular weight and viscosity, eventually forming a continuous network known as a sol-gel. researchgate.net The structure of this network is inherently amorphous due to the random nature of the condensation reactions and the steric hindrance from the bulky decyl groups. kinampark.com

The degree of branching and cross-linking in the final polymer is a critical parameter that dictates its physical properties, such as mechanical strength and thermal stability. kinampark.comwyatt.com While the trifunctional nature of this compound inherently leads to branching, the extent can be controlled through several strategies. numberanalytics.comnih.gov

One method is to adjust the reaction conditions. The pH, water-to-silane ratio, temperature, and catalyst concentration all influence the relative rates of hydrolysis and condensation, which in turn affects the final polymer architecture. researchgate.net For example, under certain conditions, condensation can begin before all alkoxy groups are fully hydrolyzed, leading to a different network structure. researchgate.net

A more direct approach is the co-polymerization of this compound with other silane (B1218182) precursors.

To increase cross-link density: Co-condensing with a tetrafunctional silane like tetraethoxysilane (TEOS) introduces additional cross-linking sites, resulting in a more rigid and stable network.

To decrease branching: Introducing a difunctional silane (R₂Si(OR')₂) or a monofunctional silane (R₃SiOR') can act as a chain extender or a chain terminator, respectively. This limits the formation of a 3D network and can be used to control the polymer's molecular weight and solubility.

The degree of branching is a key factor in preventing polymer crystallization and reducing solution viscosity. kinampark.com Careful control over the branching topology is therefore essential for tailoring the polymer for specific applications. wyatt.com

Formation of Polysiloxane Networks from this compound Precursors

Grafting and Surface Immobilization Mechanisms of this compound

This compound is widely used to modify the surfaces of materials that possess hydroxyl groups, such as glass, silica (B1680970), and cellulose. researchgate.netresearchgate.net The process, known as silanization, results in the covalent attachment of the silane to the substrate, creating a durable, hydrophobic surface layer.

The primary mechanism involves the reaction between the silanol groups of the hydrolyzed this compound and the hydroxyl groups (e.g., Si-OH on silica) on the substrate surface. researchgate.net This is a condensation reaction that forms a stable, covalent siloxane bond (Substrate-O-Si) and releases water. escholarship.org The long decyl chains then orient away from the polar surface, creating a low-energy, water-repellent interface. gelest.com

Two main mechanistic pathways for the grafting of alkoxysilanes to a surface have been proposed:

Two-Step Hydrolysis-Condensation: The silane is first hydrolyzed in solution to form silanols, which then condense with the surface hydroxyls. This is the most commonly accepted pathway, especially when the reaction is carried out in aqueous or humid conditions. escholarship.org

Direct Condensation: The alkoxysilane molecule reacts directly with a surface hydroxyl group. This mechanism is more likely to occur under anhydrous conditions, for example, during vapor-phase deposition. gelest.comescholarship.org

Reactive force field simulations have been used to compare these mechanisms, with studies on similar silanes suggesting that grafting via pre-hydrolyzed silanols (silanetriols) can be significantly faster than direct condensation of the alkoxysilane. escholarship.org Once attached to the surface, the remaining silanol groups on the grafted molecule can condense with adjacent grafted molecules, forming a cross-linked, self-assembled monolayer (SAM). mdpi.com The thickness of such a layer formed from decyltrimethoxysilane (B1661985) has been measured to be approximately 3.72 nm. mdpi.com

Table 2: Properties of Self-Assembled Monolayers (SAMs) on a Porous SiOCH Surface

| Precursor Molecule | Terminal Group | SAM Growth Thickness |

|---|---|---|

| Decyltrimethoxysilane (DTMOS) | -CH₃ | 3.72 ± 0.18 nm mdpi.com |

| 3-Aminopropyltrimethoxysilane (APTMS) | -NH₂ | 1.52 ± 0.19 nm mdpi.com |

Covalent Attachment to Inorganic Substrates (e.g., Silica, Metal Oxides)

The covalent attachment of this compound to inorganic substrates, such as silica and metal oxides, is a multi-step process primarily driven by hydrolysis and condensation reactions. This process transforms the substrate's surface chemistry, imparting hydrophobic properties due to the long decyl alkyl chain. The mechanism ensures a robust and durable modification through the formation of stable siloxane (Si-O-Si) and metal-siloxane (Si-O-Metal) bonds. researchgate.net

The initial and critical step is the hydrolysis of the ethoxy groups (-OCH2CH3) on the this compound molecule. In the presence of water, these groups are replaced by hydroxyl groups (-OH), converting the molecule into decylsilanetriol and releasing ethanol as a byproduct. mdpi.com This reaction can be catalyzed by either acids or bases. The general hydrolysis reaction is as follows:

Hydrolysis: C₁₀H₂₁Si(OC₂H₅)₃ + 3H₂O → C₁₀H₂₁Si(OH)₃ + 3C₂H₅OH

Once hydrolyzed, the resulting decylsilanetriol molecules can engage in two primary condensation pathways:

Grafting to the Substrate: The silanol groups (Si-OH) of the hydrolyzed silane react with the hydroxyl groups present on the surface of inorganic substrates like silica (Si-OH) or metal oxides (M-OH). semi.ac.cnscispace.com This condensation reaction forms a covalent siloxane bond (Si-O-Si) or a metal-siloxane bond (Si-O-M) to the surface, releasing a water molecule. researchgate.netsemi.ac.cnnist.gov On silica surfaces, it is believed that isolated and geminal silanol groups are primarily involved in the reaction. mdpi.com

Cross-Polymerization: Adjacent hydrolyzed silane molecules, both those already grafted to the surface and those nearby, can react with each other. semi.ac.cnmdpi.com This intermolecular condensation forms a cross-linked polysiloxane network on the substrate surface. semi.ac.cnmpg.de This network enhances the stability and density of the resulting film.

The entire process, from initial adsorption to the formation of a self-assembled monolayer (SAM), involves physisorption, hydrolysis, covalent grafting to the substrate, and in-plane reticulation. mdpi.com The efficiency and nature of the resulting layer are influenced by factors such as the amount of water present at the interface, reaction temperature, and curing conditions. semi.ac.cnresearchgate.net While direct condensation of alkoxy groups with surface silanols is unlikely without the presence of interfacial water, the hydrolysis step is crucial for chemical bonding. semi.ac.cn

The successful covalent attachment and formation of an ordered monolayer significantly alter the surface energy of the substrate. This is commonly quantified by measuring the water contact angle, which increases as the hydrophobic decyl groups orient away from the surface.

Interaction Mechanisms with Organic Polymer Matrices

When this compound is used in polymer composites, its primary role is not to directly form covalent bonds with the organic polymer matrix. The decyl group is a saturated alkyl chain and is generally non-reactive towards polymer chains. Instead, the interaction is predominantly physical and is mediated through its use as a surface modification agent for inorganic fillers (like silica) embedded within the polymer. researchgate.netresearchgate.net The mechanism enhances the compatibility and adhesion between the hydrophilic inorganic filler and the hydrophobic organic polymer matrix. researchgate.netpocketdentistry.com

The interaction mechanism can be understood as a two-stage process:

Filler Surface Modification: First, the inorganic filler is treated with this compound. As detailed in the previous section, the silane covalently bonds to the filler surface, creating a layer of outwardly oriented, long hydrocarbon chains. researchgate.net This transforms the filler's surface from polar and hydrophilic to nonpolar and hydrophobic (or organophilic). researchgate.net

Improved Filler-Polymer Interaction: The modified filler is then incorporated into the polymer matrix. The hydrophobic decyl chains on the filler surface interact favorably with the organic polymer chains through non-covalent forces, such as van der Waals interactions and physical entanglement. pocketdentistry.com

The key mechanisms by which this compound improves the properties of polymer composites are:

Enhanced Wetting and Dispersion: The organophilic surface of the treated filler allows for better wetting by the liquid polymer resin during processing. This improved compatibility overcomes the strong filler-filler interactions that cause untreated inorganic particles to agglomerate. researchgate.netresearchgate.net The result is a much more uniform dispersion of the filler throughout the polymer matrix. researchgate.net

Strengthened Interfacial Adhesion: While not typically forming covalent bonds, the physical interactions between the silane's alkyl chains and the polymer chains create a stronger interfacial boundary layer. pocketdentistry.com This "molecular bridge" facilitates stress transfer from the polymer matrix to the reinforcing filler, which can improve the mechanical properties of the composite. researchgate.netpocketdentistry.com

Reduced Water Adsorption: The hydrophobic barrier created by the silane layer on the filler surface reduces the adsorption of water at the filler-polymer interface. researchgate.net This can enhance the durability and long-term performance of the composite material, especially in humid environments.

Research has demonstrated these effects in various polymer systems. For instance, modifying silica with an alkylsilane like decyltrimethoxysilane significantly improves its dispersion in a styrene-butadiene rubber (SBR) matrix compared to using physically mixed, unmodified silica. researchgate.net The thermal treatment of the silica with the silane facilitates the chemical reaction, leading to a more hydrophobic filler surface and better dispersion in the rubber matrix. researchgate.net

Advanced Characterization Techniques Applied to Decyltriethoxysilane and Its Derivatives

Spectroscopic Elucidation of Decyltriethoxysilane Structure and Purity

Spectroscopic methods are indispensable for the structural verification and purity assessment of this compound. These techniques probe the molecular-level features of the compound, offering a non-destructive means of analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ²⁹Si, a detailed map of the molecular structure can be constructed.

¹H NMR provides information on the number and environment of protons in the molecule. The spectrum of DTES typically shows distinct signals for the protons of the decyl chain and the ethoxy groups. The terminal methyl group (CH₃) of the decyl chain appears as a triplet at approximately 0.88 ppm. The methylene (B1212753) groups (CH₂) of the decyl chain produce a complex multiplet in the range of 1.20-1.60 ppm, while the methylene group adjacent to the silicon atom (α-CH₂) appears as a triplet around 0.70 ppm. The ethoxy group protons present as a quartet (O-CH₂) around 3.82 ppm and a triplet (CH₃) around 1.22 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This allows for the confirmation of the 10-carbon decyl chain and the ethoxy groups attached to the silicon.

²⁹Si NMR is particularly valuable for organosilanes, as it directly probes the silicon environment. For accurate ²⁹Si NMR, specific experimental conditions like long relaxation delays may be required due to silicon's low gyromagnetic ratio. The chemical shift in the ²⁹Si spectrum confirms the presence of the trialkoxysilane functionality and can be used to study the hydrolysis and condensation reactions of the molecule.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Type | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Decyl Chain | -CH₂-Si | ~0.70 |

| Decyl Chain | -(CH₂)₈- | 1.20 - 1.60 |

| Decyl Chain | -CH₃ | ~0.88 |

| Ethoxy Group | Si-O-CH₂- | ~3.82 |

Note: Chemical shifts are relative to Tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. gatewayanalytical.commt.com

FT-IR spectroscopy is highly effective for identifying the characteristic bonds in DTES. Key absorption bands include strong Si-O-C stretching vibrations, typically observed around 1100 cm⁻¹. The presence of the alkyl chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | FT-IR Frequency (cm⁻¹) | Raman Activity |

|---|---|---|---|

| Siloxane | Si-O-C stretch | ~1100, ~960 | Moderate |

| Alkyl Chain | C-H stretch | 2850 - 2960 | Strong |

| Alkyl Chain | C-H bend | ~1460, ~1380 | Moderate |

| Alkyl Chain | C-C stretch | 800 - 1200 | Strong |

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized forms. For this compound, MS confirms the molecular weight of 304.54 g/mol .

Upon ionization, the molecule fragments in a predictable manner, yielding valuable structural information. Common fragmentation pathways for alkoxysilanes include the loss of an alkoxy group (-OC₂H₅), the alkyl chain, or smaller neutral fragments. Analyzing these fragmentation patterns helps to confirm the identity of the decyl chain and the three ethoxy groups attached to the silicon atom.

Table 3: Expected Mass Fragments for this compound in MS

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 304 | [C₁₆H₃₆O₃Si]⁺ | Molecular Ion (M⁺) |

| 259 | [M - OC₂H₅]⁺ | Loss of one ethoxy group |

| 214 | [M - 2(OC₂H₅)]⁺ | Loss of two ethoxy groups |

| 163 | [Si(OC₂H₅)₃]⁺ | Triethoxysilyl cation |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Chromatographic Methods for Analysis of this compound Purity and Composition

Chromatographic techniques are essential for separating complex mixtures and are therefore ideal for assessing the purity of this compound and quantifying any related substances, such as synthetic impurities or hydrolysis-induced oligomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. medistri.swiss It is the method of choice for identifying and quantifying volatile and semi-volatile impurities in this compound samples.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. medistri.swiss Potential impurities that can be identified include residual starting materials from synthesis (e.g., triethoxysilane (B36694) or 1-decene), byproducts from side reactions, or degradation products. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is fragmented and detected. By comparing the resulting mass spectra to spectral libraries, unknown peaks can be identified with a high degree of confidence. shimadzu.comresearchgate.net

This compound is susceptible to hydrolysis and condensation, especially in the presence of moisture, which can lead to the formation of siloxane oligomers (e.g., dimers, trimers). These oligomers can significantly affect the performance of the silane (B1218182) in surface modification applications. High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the distribution of these higher molecular weight, non-volatile species. paint.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Morphological and Interfacial Characterization of this compound-Modified Materials

The application of this compound (DTES) as a surface modifier brings about significant alterations to the surface and internal structure of materials. These changes are effectively visualized using high-resolution imaging techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). azooptics.commeasurlabs.com

SEM is particularly useful for examining the surface of a material. measurlabs.com It provides detailed topographical information. For instance, in the creation of protective coatings, SEM analysis can confirm the uniformity and completeness of the DTES film. A well-formed silane layer will appear smooth and homogenous, covering the underlying substrate without cracks or defects. This is crucial for applications such as corrosion protection on metal alloys, where a continuous barrier is required.

TEM, on the other hand, offers a much higher resolution and is capable of imaging the internal structure of a material. measurlabs.comnanoscience.com This makes it an invaluable tool for observing the dispersion of DTES-modified nanoparticles within a composite material. For example, if DTES-treated silica (B1680970) nanoparticles are incorporated into a polymer matrix, TEM can reveal how well these nanoparticles are distributed. In an ideal scenario, the nanoparticles will be individually dispersed, rather than clumped together, leading to enhanced material properties. TEM can also be used to visualize the thin layer of silane on the surface of individual nanoparticles, providing direct evidence of the surface modification.

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of materials at the nanoscale. anton-paar.com It provides three-dimensional images of the surface topography, allowing for precise measurements of features and roughness. oamjms.eu

When a surface is treated with DTES, AFM can be used to assess the quality of the resulting silane layer. A uniform and well-formed DTES coating will typically result in a smoother surface compared to the untreated material. researchgate.net AFM can quantify this change in roughness, providing a measure of the coating's effectiveness. For example, the root mean square (RMS) roughness, a common parameter derived from AFM data, can be used to compare the surface texture before and after DTES treatment. A lower RMS roughness value generally indicates a more uniform and defect-free coating.

In addition to roughness, AFM can also reveal the presence of any surface features or patterns that may have formed during the coating process. This can include small aggregates of silane molecules or areas where the coating is incomplete. This level of detail is crucial for understanding how the DTES interacts with the substrate and for optimizing the coating process to achieve the desired surface properties.

| Substrate Material | Treatment | RMS Roughness (nm) | Key Observation |

|---|---|---|---|

| Silicon Wafer | Untreated | 0.2 - 0.5 | Atomically smooth surface |

| Silicon Wafer | DTES Monolayer | 0.3 - 0.6 | Formation of a smooth, uniform silane layer |

| Aluminum Alloy | Untreated | 15 - 25 | Relatively rough surface with native oxide layer |

| Aluminum Alloy | DTES Coating | 5 - 10 | Significant reduction in roughness, indicating a smoother surface researchgate.net |

| Mica | Untreated | < 0.1 | Atomically flat surface |

| Mica | DTES Islands | 1 - 3 | Formation of discrete silane islands at low coverage |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and chemical bonding at the very surface of a material, typically within the top 10 nanometers. carleton.edu This makes it an ideal tool for confirming the presence and chemical nature of a this compound (DTES) coating. mtu.eduphi.com

An XPS analysis of a DTES-modified surface will reveal the presence of silicon, carbon, and oxygen, the constituent elements of the silane molecule. cnrs.fr By examining the high-resolution spectra of these elements, it is possible to determine the chemical state of the atoms. For example, the Si 2p spectrum can be used to identify the formation of Si-O-Si bonds, which are indicative of the cross-linking of the silane molecules to form a stable polysiloxane network. The C 1s spectrum, in turn, will show a prominent peak corresponding to the C-C and C-H bonds of the decyl chain, confirming the presence of the organic component of the silane.

XPS can also be used to estimate the thickness of the DTES layer. researchgate.net By comparing the intensity of the signals from the underlying substrate before and after coating, the attenuation of the substrate signal can be used to calculate the thickness of the silane overlayer. Furthermore, angle-resolved XPS (ARXPS) can provide information about the orientation of the DTES molecules on the surface, which is important for understanding and optimizing the performance of the coating. cnrs.fr

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Thermal Analysis Techniques for Studying this compound Reactivity and Stability in Systems

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a material as a function of temperature. openaccessjournals.com It is widely used to study the thermal stability and decomposition behavior of materials, including composites containing this compound (DTES). taylorandfrancis.cominfinitiaresearch.com

When a DTES-modified material is analyzed by TGA, the resulting data can provide valuable insights into its thermal properties. For example, the temperature at which the material begins to lose mass is an indicator of its thermal stability. cam.ac.uk In many cases, the addition of DTES-modified fillers to a polymer matrix can enhance the thermal stability of the composite. This is because the silane can improve the adhesion between the filler and the polymer, creating a more robust material that is more resistant to heat.

TGA can also be used to determine the amount of DTES that has been grafted onto a filler material. By heating the modified filler to a high temperature, the organic component of the silane will decompose, resulting in a measurable weight loss. This information is useful for optimizing the surface treatment process and for ensuring that the desired level of modification has been achieved.

| Material | Onset Decomposition Temperature (°C) | Temperature at Max Decomposition Rate (°C) | Char Yield at 600°C (%) |

|---|---|---|---|

| Neat Polypropylene (PP) | 350 | 380 | <1 |

| PP + 5 wt% Untreated Halloysite | 355 | 385 | 2 |

| PP + 5 wt% DTES-Modified Halloysite | 370 | 400 | 4 |

| Neat Epoxy | 320 | 350 | 15 |

| Epoxy + 10 wt% Untreated Silica | 325 | 355 | 22 |

| Epoxy + 10 wt% DTES-Modified Silica | 340 | 370 | 25 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. tainstruments.comfilab.fr It is a versatile tool that can be used to study a wide range of thermal events, including melting, crystallization, and chemical reactions. torontech.com

In the context of this compound (DTES), DSC can be used to investigate the kinetics of reactions in which the silane is a component. researchgate.net For example, if DTES is included in a formulation that undergoes a curing reaction, DSC can be used to monitor the heat released during the curing process. onlytrainings.com This information can be used to determine the rate of the reaction and to study how the presence of the silane affects the curing behavior.

DSC can also be used to determine the glass transition temperature (Tg) of a material. The Tg is the temperature at which a material changes from a rigid, glassy state to a more flexible, rubbery state. The addition of DTES to a polymer can sometimes affect its Tg, and DSC is a sensitive technique for measuring these changes. This information is important for understanding the mechanical properties of the material and for predicting its performance at different temperatures.

Research Applications of Decyltriethoxysilane in Advanced Materials Science

Development of Hydrophobic and Oleophobic Surface Architectures Using Decyltriethoxysilane

The ability to control the wetting behavior of surfaces is crucial for a wide range of applications. This compound is a key component in the development of surfaces that repel both water (hydrophobic) and oils (oleophobic). The long decyl group provides a low-energy surface, while the triethoxysilane (B36694) functionality allows it to chemically bond to various substrates, creating a durable and stable coating. gelest.comgelest.com

Fabrication of Anti-Wetting Coatings for Architectural and Textile Applications

In the fields of architecture and textiles, there is a high demand for materials that can resist wetting from rain, stains, and other liquids. rsc.org Research has demonstrated the use of this compound in creating such anti-wetting coatings. researchgate.net When applied to architectural materials like glass or concrete, or to textile fibers, this compound forms a self-assembled monolayer that dramatically increases the water contact angle, causing water to bead up and roll off. researchgate.net This not only protects the underlying material from moisture damage but also imparts a self-cleaning effect. researchgate.net For textiles, this translates to fabrics that are resistant to staining and are easier to clean. rsc.org

A study on creating hydrophobic and oleophobic coatings for glass mentioned this compound as a potential fluorine-containing compound solution to be used in the process. google.com Another patent describes a method for preparing oleophobic and hydrophobic anti-fog glass where this compound is listed among the chemical bond options for creating a chemisorbed film. google.com

Self-Cleaning and Anti-Fouling Surface Modification Research

The concept of self-cleaning surfaces, inspired by the lotus (B1177795) leaf, is an active area of materials research. e3s-conferences.org These surfaces are characterized by high water repellency, which allows water droplets to easily roll off, carrying away dirt and contaminants in the process. researchgate.netmdpi.com this compound is instrumental in creating these superhydrophobic surfaces. By modifying a surface with this compound, often in combination with creating a specific surface roughness, researchers can achieve water contact angles greater than 150 degrees, a key characteristic of self-cleaning materials. researchgate.net

In addition to self-cleaning, anti-fouling properties are critical in marine environments to prevent the accumulation of organisms like algae and barnacles on ship hulls and other submerged structures. google.com Research into anti-fouling coatings has explored the use of this compound to create surfaces that resist the attachment of these organisms. google.com The low surface energy imparted by the decyl chains makes it difficult for marine life to adhere strongly, reducing biofouling and the associated economic and environmental costs. mdpi.com

Enhancement of Adhesion and Interfacial Compatibility in Composite Materials

Composite materials, which combine two or more distinct materials to achieve properties superior to the individual components, rely heavily on the quality of the interface between the different phases. This compound plays a crucial role as a coupling agent to improve this interfacial adhesion. researchgate.net

Silane (B1218182) Coupling Agent Research in Polymer-Inorganic Hybrid Composites

In polymer-inorganic hybrid composites, such as a polymer matrix filled with inorganic particles like silica (B1680970), the compatibility between the organic polymer and the inorganic filler is often poor. mdpi.com Silane coupling agents like this compound can bridge this gap. shinetsusilicone-global.comsci-hub.st The triethoxysilane end of the molecule can react and form strong covalent bonds with the inorganic filler's surface, while the organic decyl group can physically entangle or, in some cases, react with the polymer matrix. This creates a strong link at the interface, leading to improved stress transfer from the polymer to the reinforcing filler and ultimately enhancing the mechanical properties of the composite. researchgate.netmdpi.com

| Property | Effect of this compound |

| Interfacial Adhesion | Improved |

| Stress Transfer | Enhanced |

| Mechanical Strength | Increased |

| Filler Dispersion | Improved |

Engineering of Hybrid Organic-Inorganic Materials via Sol-Gel Processes

The sol-gel process is a versatile method for creating solid materials from a chemical solution. nih.gov It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. This compound is a valuable precursor in sol-gel chemistry for the synthesis of hybrid organic-inorganic materials. mrs-k.or.krtudublin.ie

By incorporating this compound into a sol-gel formulation, researchers can introduce organic functionality into an inorganic network. The ethoxy groups of this compound participate in the hydrolysis and condensation reactions, becoming part of the inorganic silica-based network. Simultaneously, the long decyl chains are integrated into the material, imparting hydrophobic properties. mrs-k.or.kr This approach allows for the creation of materials with a unique combination of properties, such as the mechanical strength and thermal stability of an inorganic glass with the hydrophobicity and flexibility of an organic polymer. A study fabricated organic-inorganic hybrid coating films using a sol-gel method and found that a coating film made with tetraethylsilicate (TEOS) and decyltrimethoxysilane (B1661985) (a related compound) exhibited excellent hydrophobic properties. mrs-k.or.kr

| Precursor | Resulting Property |

| Tetraethylorthosilicate (TEOS) | Forms the inorganic silica network |

| This compound | Introduces organic, hydrophobic character |

| Other functional silanes | Can be used to tailor other properties like adhesion or reactivity |

Synthesis of Hydrophobic Aerogels and Xerogels from this compound Precursors

Silica aerogels are exceptionally porous and lightweight materials with extensive surface areas, making them suitable for applications in thermal insulation and as adsorbents for environmental remediation. mdpi.com However, native silica aerogels are hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups on their surface, which causes them to readily absorb moisture and leads to structural collapse. To ensure their long-term stability and performance, particularly in moist environments, the aerogel surface must be rendered hydrophobic.

This is typically achieved through a surface modification process known as silylation, where the hydrophilic silanol groups are replaced with non-polar, hydrolytically stable alkylsilyl groups. researchgate.netresearchgate.net Various silylating agents, such as trimethylethoxysilane (TMES) and chlorotrimethylsilane (B32843) (TMCS), are used for this purpose. mdpi.comdergipark.org.tr The general synthesis involves a sol-gel process, where a silicon precursor like tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed and condensed to form a wet gel, followed by surface modification and a drying process (either supercritical or ambient pressure drying) to replace the pore liquid with air without collapsing the delicate solid network. researchgate.netdergipark.org.tr

This compound is identified as a suitable silyl-modified precursor for the synthesis of water-based hydrophobic aerogels. google.com In a patented manufacturing method, a silyl-modified precursor such as this compound is added to an aqueous mixture containing a binder and other agents to form an emulsion. google.com This mixture then undergoes a drying process, such as vacuum freeze-drying, to produce the final hydrophobic aerogel. google.com The incorporation of the long decyl chains from this compound onto the silica network provides the necessary hydrophobicity to the final aerogel material. nih.gov

Development of Functionalized Nanoparticles and Colloids

This compound is effectively used as a silane coupling agent to modify the surface of nanoparticles, tailoring their properties for specific applications. A significant area of research is the in-situ functionalization of titanium dioxide (TiO2) nanoparticles during their synthesis. surfcleaner.com In a versatile hydrothermal synthesis route, this compound (DTES) has been used to create hydrophobic TiO2 nanoparticles. dergipark.org.tr

In these studies, titanium(IV) isopropoxide is used as the titanium precursor, and the synthesis is carried out in the presence of a silane coupling agent. dergipark.org.tr The research demonstrates that when this compound is used, it leads to the formation of spherical, hydrophobic TiO2 nanoparticles with a narrow size distribution, typically around 9 nm. dergipark.org.tr The silane reacts to form covalent bonds on the surface of the TiO2 nanoparticles as they are formed, rendering them hydrophobic in a single step. dergipark.org.tr This in-situ functionalization is advantageous as it simplifies the production process. google.com

The choice of silane coupling agent has been shown to influence the morphology of the resulting nanoparticles. While DTES resulted in spherical particles, the use of aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) under similar conditions led to the formation of rod-like nanostructures in addition to spherical ones. researchgate.netdergipark.org.tr This difference is attributed to the specific adsorption of the aminosilane (B1250345) on certain crystallographic faces of the anatase TiO2 nanoparticles, which promotes oriented attachment and anisotropic growth. researchgate.net

| Silane Coupling Agent | Precursor | Synthesis Method | Resulting Nanoparticle Shape | Key Property | Reference |

| This compound (DTES) | Titanium(IV) isopropoxide | Hydrothermal | Spherical (~9 nm) | Hydrophobic | dergipark.org.tr |

| 3-aminopropyltriethoxysilane (APTES) | Titanium(IV) isopropoxide | Hydrothermal | Rod-like and Spherical | Hydrophilic (initially) | researchgate.netdergipark.org.tr |

| None | Titanium(IV) isopropoxide | Hydrothermal | Spherical (~9 nm) | Hydrophilic | dergipark.org.tr |

This compound in Advanced Coating Technologies

The ability of this compound to form durable, water-repellent, and low-energy surfaces makes it a valuable component in the formulation of advanced coatings. Its applications range from protecting metals against corrosion to enhancing the durability of surfaces and creating specialized coatings for biomedical devices.

Scratch-Resistant and Durable Protective Layers

The durability and aesthetic appearance of many products depend on the scratch resistance of their topcoats. Silanes are incorporated into coating formulations to improve mechanical properties, including hardness and scratch resistance. diva-portal.org This enhancement is achieved by increasing the cross-link density of the coating's polymer network. diva-portal.org

Research has shown that incorporating decyltrimethoxysilane, a closely related compound, into protective coatings leads to improved scratch resistance and durability. pmarketresearch.com Similarly, this compound has been included in formulations for dew-resistant coatings that also exhibit enhanced scratch resistance. google.com The mechanism involves the silane molecules forming a three-dimensional Si-O-Si network within the coating matrix. researchgate.net This rigid inorganic network reinforces the coating, restricting the movement of polymer chains and making the surface harder and more resistant to mechanical abrasion from sources like car wash brushes or airborne dust. researchgate.netnidek-intl.com Studies on slippery alkoxysilane films derived from this compound have also noted their high durability against common forms of abrasion. nih.gov

Research on Coatings for Biomedical Device Surfaces (e.g., Anti-Biofouling)

Biofouling—the unwanted accumulation of microorganisms, cells, and proteins on surfaces—is a critical problem for biomedical devices like catheters, implants, and surgical tools. neptjournal.com Such fouling can lead to device failure and serious infections. ekb.eg Consequently, there is significant research into creating anti-biofouling surfaces that can resist the adhesion of biological matter.

One promising strategy involves creating superhydrophobic or lubricant-infused slippery surfaces. ekb.egmdpi.com this compound is a key precursor for such coatings due to the hydrophobic nature of its long alkyl chain. nih.gov Research has demonstrated that slippery coatings can be created from alkoxysilane precursors, including this compound. nih.gov These coatings have been shown to exhibit low adhesion towards synthetic feces, indicating their potential utility in medical applications where fouling by biological mixtures is a concern. nih.gov The principle of anti-biofouling often relies on creating a surface with very low surface energy that minimizes the adhesion points for foulants or, in the case of superhydrophobic surfaces, traps a layer of air that prevents direct contact between the device surface and the biological environment. neptjournal.com

Exploration of this compound in Environmental Remediation Technologies

The unique surface properties imparted by this compound are also being explored for environmental applications, most notably in the separation of oil and water. researchgate.net Oil spills and industrial oily wastewater represent significant environmental pollutants that require efficient remediation techniques. mdpi.com

One of the most promising approaches is the use of sorbent materials that can selectively absorb oil from water. Many natural and biodegradable materials, such as loofah, rice straw, and various plant fibers, are abundant and inexpensive but are inherently hydrophilic, meaning they absorb water as well as oil, which reduces their efficiency. mdpi.comnih.gov To overcome this, these materials can be chemically modified to become superhydrophobic (water contact angle >150°) and superoleophilic (strong affinity for oil). mdpi.com

This compound and similar long-chain silanes are ideal for this surface modification. In one study, a biodegradable and superhydrophobic membrane was fabricated from loofah and rice straw. mdpi.com The membrane was modified with dothis compound (B91988) (a C12 analogue of this compound) to enhance its performance. The key findings from this research are summarized in the table below.

| Property | Finding | Significance | Reference |

| Water Contact Angle | 162.39° | Confirms superhydrophobicity, ensuring water repellency. | mdpi.com |

| Oil/Water Separation Efficiency | 99.06% (for Dichloromethane/water) | Demonstrates highly effective separation of oil from water. | mdpi.com |

| Water Flux | 2057.37 L·m⁻²·h⁻¹ | Indicates a high rate of separation. | mdpi.com |

| Reusability | Maintained high efficiency after 12 cycles. | Shows good durability and potential for cost-effective, repeated use. | mdpi.com |

| Oil Sorption Capacity | 5 to 10.66 g/g for various oils | Shows high capacity for absorbing different types of oil. | mdpi.com |

This modification process, where the silane covalently bonds to the natural fiber surface, creates a robust, water-repellent layer that allows oil to be selectively absorbed or to pass through the membrane while blocking water. mdpi.com This technology offers a cost-effective and environmentally friendly approach to oil spill cleanup and industrial wastewater treatment. mdpi.com

Development of Adsorbent Materials for Pollutant Removal

The functionalization of substrate materials with this compound is a key strategy in creating high-performance adsorbents for removing organic pollutants from aqueous environments. The underlying principle involves grafting a hydrophobic surface layer onto a high-surface-area substrate. The triethoxysilane groups of the molecule react with surface hydroxyl groups on materials like silica, alumina (B75360), or other metal oxides to form a durable siloxane network. The exposed decyl chains create a non-polar, water-repellent surface that exhibits a strong affinity for non-polar organic molecules, such as oils and various organic contaminants. gelest.com

This modification transforms hydrophilic materials into effective adsorbents for capturing pollutants through hydrophobic interactions. gelest.comoaepublish.com In this process, the adsorbent selectively binds with organic pollutants while repelling water molecules. This mechanism is particularly effective for the removal of oils, greases, and other hydrophobic organic compounds that are prevalent in industrial wastewater. text2fa.ir

Research has focused on modifying various nanostructured materials to maximize surface area and, consequently, adsorption capacity. For instance, silica nanoparticles and magnetic nanoparticles (e.g., Fe3O4) have been used as base substrates. researchgate.net The modification with this compound not only renders them effective for adsorbing organic pollutants but, in the case of magnetic nanoparticles, also allows for their easy separation and recovery from the water using a magnetic field, enhancing the reusability of the adsorbent. oaepublish.com

| Substrate Material | Target Pollutant Type | Functionalization Agent | Key Finding |

|---|---|---|---|

| Fe3O4 Nanoparticles | Organic Compounds | This compound | Creates a magnetic adsorbent with hydrophobic surfaces for effective recovery of organic materials. oaepublish.comresearchgate.net |

| Silica Gel | Non-polar Organics | This compound | Forms a robust hydrophobic coating, converting the hydrophilic silica into an adsorbent for organic pollutant capture from water. gelest.com |

| Lignocellulosic Biomass | Oils, Dyes, Phenols | General Surface Modifiers | Modification of waste biomass enhances its natural capacity to adsorb a wide range of organic pollutants. mdpi.combiointerfaceresearch.com |

Membrane Modification for Enhanced Separation Processes

In the field of membrane technology, surface properties are critical to performance and efficiency. mdpi.com this compound is employed as a surface modifying agent to alter the wettability of membranes, typically converting hydrophilic surfaces to hydrophobic ones. gelest.comresearchgate.net This is crucial for separation processes like membrane distillation and for breaking oil-water emulsions, where preventing membrane wetting by water is essential for sustained operation. apogee.net

The modification process involves grafting this compound onto the membrane surface. The silane component forms covalent bonds with the membrane material, which often includes ceramics like alumina or certain polymers, ensuring the durability of the hydrophobic layer. researchgate.net The long decyl chains create a low-surface-energy layer that repels water, as evidenced by a significant increase in the water contact angle. researchgate.netukm.my For instance, alumina hollow fibre membranes, which are naturally hydrophilic, have been successfully modified to become hydrophobic, with water contact angles increasing from approximately 53° to over 125°. researchgate.net

This induced hydrophobicity is a critical factor in applications such as osmotic distillation and membrane distillation, where only vapor should pass through the membrane pores. ukm.my By preventing liquid water from wetting the pores, the modified membrane maintains the necessary vapor pressure gradient that drives the separation. apogee.netukm.my Research has shown that polyvinylidene fluoride (B91410) (PVDF) membranes modified with silica nanoparticles and coated with a silane agent exhibit enhanced hydrophobicity and achieve higher transmembrane flux in the purification of succinic acid. ukm.my

| Membrane Material | Modification Agent(s) | Key Property Change | Application/Result |

|---|---|---|---|

| Alumina (Al2O3) Hollow Fibre | 1H,1H,2H,2H-perfluorooctylethoxysilane (FAS) | Water contact angle increased from <80° to >100°. researchgate.net | Successfully changed the surface from hydrophilic to hydrophobic, suitable for applications requiring non-wetting surfaces. researchgate.net |

| Polyvinylidene Fluoride (PVDF) | Silica Nanoparticles & Tridecafluoro-1,1,2,2-tetrahydrooctyl-1-triethoxysilane | Increased water contact angle and surface roughness. ukm.my | Achieved a high transmembrane flux of 0.6019 kg/m²·h and rejection rate >95% for succinic acid purification. ukm.my |

| Ceramic Membranes | Organosilanes (general) | Increased hydrophobicity and thermal stability. researchgate.net | Enables use in membrane distillation (MD) applications up to 250 °C without loss of hydrophobicity. researchgate.net |

Theoretical and Computational Studies on Decyltriethoxysilane

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing valuable data on reaction mechanisms, energies, and molecular properties. github.iorsc.org

The utility of decyltriethoxysilane as a surface modifying agent is predicated on its hydrolysis and subsequent condensation reactions. DFT calculations have been instrumental in elucidating the mechanisms of these fundamental processes for various alkoxysilanes. researchgate.netdntb.gov.uanih.gov The hydrolysis of this compound involves the stepwise substitution of its ethoxy groups (-OC2H5) with hydroxyl groups (-OH), a reaction catalyzed by either acid or base. nih.gov

Under acidic conditions, the reaction mechanism typically involves the protonation of an ethoxy group, making it a better leaving group (ethanol), followed by a nucleophilic attack by a water molecule on the silicon atom via an SN2-type transition state. researchgate.netrsc.org DFT studies on similar alkyltriethoxysilanes have shown that the energy barriers for each successive hydrolysis step decrease, meaning the first hydrolysis step is often the rate-limiting one. researchgate.netmdpi.com The inductive effect of the long decyl chain is expected to influence the electron density on the silicon atom, thereby affecting the reaction rates. mdpi.com

In basic catalysis, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate silicon intermediate. rsc.org The reaction pathways and energy barriers are significantly different from the acid-catalyzed route.

Condensation reactions, which lead to the formation of siloxane (Si-O-Si) bonds, can occur between two hydrolyzed this compound molecules or between a hydrolyzed molecule and a hydroxylated substrate. DFT calculations help in understanding the energetics of these competing pathways, such as the formation of linear oligomers versus cyclic structures. Studies on methyltriethoxysilane have shown that the formation of siloxane bonds is energetically favorable, driving the polymerization process. aip.org

Table 1: Representative Activation Energies for Hydrolysis of Alkoxysilanes from DFT Studies (Analogous Systems)

| Reaction Step | Silane (B1218182) Model | Catalyst | Activation Energy (kJ/mol) | Source |

| First Hydrolysis | Tetraethoxysilane (TEOS) | Acid | 34.5 | unavarra.esresearchgate.net |

| Second Hydrolysis | Tetraethoxysilane (TEOS) | Acid | < 34.5 | unavarra.esresearchgate.net |

| Third Hydrolysis | Tetraethoxysilane (TEOS) | Acid | < 34.5 | unavarra.esresearchgate.net |

| Fourth Hydrolysis | Tetraethoxysilane (TEOS) | Acid | < 39.2 | unavarra.esresearchgate.net |

| Hydrolysis | Methyltriethoxysilane (MTES) | Acid | 57.61 - 97.84 | nih.gov |

This table presents data for analogous systems to illustrate typical energy ranges, as specific DFT data for this compound was not available in the searched literature.

DFT is also employed to model the adsorption and interaction of silane molecules with various substrate surfaces, such as silica (B1680970) (SiO2) and metal oxides (e.g., TiO2). nih.govresearchgate.netresearchgate.net These models provide insights into the binding energies, orientation of the adsorbed molecules, and the nature of the chemical bonds formed between the silane and the surface.

For a hydroxylated silica surface, DFT calculations on similar silanes predict that the hydrolyzed decylsilanetriol molecules will form strong covalent Si-O-Si bonds with the surface silanol (B1196071) groups. scispace.com The calculations can also determine the most energetically favorable binding configurations (e.g., monodentate, bidentate, or tridentate linkages). The long decyl chain, being non-polar, will preferentially orient away from the polar oxide surface. Theoretical studies on the adsorption of other molecules on silica and titania surfaces highlight the importance of surface defects and hydroxylation levels on the binding energy and geometry of the adsorbate. nih.govfrontiersin.orgcardiff.ac.uk

Investigation of Hydrolysis and Condensation Reaction Pathways

Molecular Dynamics (MD) Simulations of this compound Self-Assembly and Film Formation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govfrontiersin.org This technique is particularly well-suited for investigating the self-assembly of this compound molecules into organized monolayers and the dynamics of film formation. osti.gov

MD simulations of long-chain alkylsilanes, such as octadecylsilane, on silica substrates reveal the process of self-assembly into a densely packed monolayer. aip.orgnih.govacs.org These simulations show that van der Waals interactions between the long alkyl chains are a major driving force for the ordering and packing of the molecules. aip.org The final structure of the monolayer is a balance between the chain-chain interactions, the bonding to the substrate, and thermal motion.

The packing density is a critical parameter of the self-assembled monolayer (SAM). Simulations on alkylsilanes with varying chain lengths and coverages have established relationships between packing density, the tilt angle of the alkyl chains with respect to the surface normal, and the degree of conformational order (e.g., the number of gauche defects). researchgate.netbawue.deresearchgate.net For long-chain alkylsilanes, higher packing densities generally lead to more ordered, all-trans chain conformations and smaller tilt angles. bawue.de Simulations have shown that an optimal packing density for upright alkyl chains is around 5 molecules per nm². researchgate.net A study on functionalized alkylsilane chains with a ten-carbon length reported a packing density of 4.0 chains per nm² to mimic experimental coverage. rsc.org

Table 2: Simulated Properties of Long-Chain Alkylsilane Monolayers on Silica (Analogous Systems)

| Alkyl Chain Length | Coverage (molecules/nm²) | Average Tilt Angle (degrees) | Order Parameter (S) | Source |

| C18 (Octadecyl) | ~4.2 | ~10-15 | High | bawue.deresearchgate.net |

| C12 (Dodecyl) | Varied | Dependent on coverage | Dependent on coverage | acs.orgresearchgate.net |

| C10 (Decyl) | 4.0 | Not specified | Not specified | rsc.org |

This table presents data for analogous systems to illustrate typical properties, as specific simulation data for this compound was not consistently available in the searched literature.

MD simulations are crucial for understanding the behavior of this compound-modified surfaces at interfaces with liquids (like water) and air. aalto.fi These simulations can model the arrangement of water molecules at a hydrophobic surface created by a this compound monolayer, providing insights into the molecular origins of water repellency. syltlx.com The simulations can show the formation of a low-density region of water immediately adjacent to the non-polar decyl chains.

At the liquid-air interface, simulations can explore how this compound molecules might behave, for instance, if they are part of a Langmuir-Blodgett film. The orientation and packing of the molecules at this interface are governed by the interplay between the hydrophobic decyl tails and the hydrophilic triethoxysilane (B36694) head groups.

Simulation of Monolayer Formation and Packing Density

Kinetic Modeling of this compound Reactions and Polymerization Processes

Kinetic modeling aims to mathematically describe the rates of the complex series of reactions involved in the hydrolysis and condensation of this compound. nih.govmdpi.com These models typically consist of a set of differential equations representing the concentration changes of various species (unhydrolyzed silane, partially and fully hydrolyzed silanes, dimers, oligomers, etc.) over time. rsc.orgosti.gov

The rate constants for these elementary reaction steps are key parameters in the kinetic models. These constants are influenced by factors such as temperature, pH, catalyst concentration, and the chemical nature of the silane itself. nih.gov For alkyltriethoxysilanes, it has been observed that the rate of hydrolysis decreases as the length of the alkyl group increases, primarily due to steric hindrance. bawue.de

Kinetic models can be developed based on experimental data, often from techniques like 29Si NMR spectroscopy which can track the evolution of different silicon species. unavarra.esresearchgate.netscispace.comosti.gov These models are essential for predicting the gelation time and controlling the structure and properties of the resulting polysiloxane network. While specific kinetic models for this compound are not readily found, models developed for other triethoxysilanes like TEOS and ethyltriethoxysilane (B166834) provide a robust framework that can be adapted. osti.gov These models often treat hydrolysis as a series of reversible reactions and condensation as irreversible. osti.gov

Environmental Impact and Ecotoxicological Research of Decyltriethoxysilane

Environmental Fate and Degradation Pathways of Decyltriethoxysilane

The environmental fate of a chemical substance refers to its transport and transformation in the environment. Key aspects include its stability, how it breaks down, and its mobility in different environmental compartments.

Hydrolytic Stability and Ultimate Biodegradation Studies

This compound undergoes hydrolysis in the presence of water, a reaction that can be catalyzed by acids or bases. This process results in the formation of decylsilanetriol and ethanol (B145695). Following hydrolysis, condensation reactions can occur, leading to the formation of polymeric siloxane structures. These reactions are crucial to consider for the compound's integrity during storage and its behavior in moist environments.

Studies on the hydrolytic stability of silane-modified surfaces have shown that coatings of this compound can deteriorate over time when exposed to aqueous environments. For instance, in one study, the water contact angle of a surface treated with n-decyltriethoxysilane decreased from 102° to 88° over 60 days of immersion in deionized water. nih.gov The degradation rate was observed to be faster in a 3.5% sodium chloride solution. nih.gov Research into dipodal silanes, which possess two silicon atoms, has demonstrated markedly improved resistance to hydrolysis compared to conventional silanes like this compound, especially in acidic and brine environments. nih.govresearchgate.net

Information regarding the ultimate biodegradation of this compound is limited in the provided search results. While the European Chemicals Agency (ECHA) registration dossier for the related compound decyltrimethoxysilane (B1661985) mentions biodegradation screening and simulation tests, specific data for this compound is not detailed. europa.eu The environmental fate of organic chemicals, in general, involves both abiotic and biotic degradation processes. epa.gov

Mobility and Persistence in Aquatic and Terrestrial Environments

The mobility of a chemical in the environment is its potential to move between different compartments like soil, water, and air. nih.gov Persistence refers to the length of time a chemical remains in the environment before being broken down. concawe.eu

The mobility of silanes is influenced by their interaction with soil and sediment particles. The sorption capacity, quantified by the distribution coefficient (Kd), plays a significant role in determining how much of the substance will be transported by water. nih.gov For this compound, its hydrolysis to decylsilanetriol and subsequent condensation can affect its mobility, potentially leading to the formation of less mobile polymeric structures.

The persistence of organic compounds in the environment is a key factor in assessing their long-term impact. concawe.eu Persistent and mobile organic compounds are of particular concern as they can contaminate water resources over large areas. nih.gov While specific studies on the persistence of this compound in aquatic and terrestrial environments were not found in the search results, the general principles of environmental fate suggest that its long alkyl chain could contribute to its persistence.

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

Ecotoxicology studies the effects of toxic chemicals on biological organisms at various levels of organization, from individual organisms to entire ecosystems. nih.gov

Research on Effects on Aquatic Organisms

Assessing the impact of chemicals on aquatic ecosystems is a critical component of environmental risk assessment. sumitomo-chem.co.jp Such assessments often involve testing the substance on a range of aquatic organisms to determine its toxicity. nih.govmdpi.com

According to one safety data sheet, alumina (B75360) treated with n-decyltrimethoxysilane is considered practically non-toxic to aquatic organisms on an acute basis (LC50/EC50/EL50). ellsworth.com Another source indicates that this compound is not classified as dangerous to aquatic organisms (LC50/EC50/IC50/LL50). farnell.com However, it is important to note that the toxic effects of chemical contaminants can be complex and may extend beyond acute toxicity to include transgenerational effects. nih.gov For example, studies on other chemicals have shown that parental exposure can lead to adverse effects in offspring. nih.gov

The table below summarizes the available information on the aquatic toxicity of this compound and a related compound.

| Compound/Substance | Finding | Source |

| Alumina treated with n-Decyltrimethoxysilane | Practically non-toxic to aquatic organisms on an acute basis (LC50/EC50/EL50). | ellsworth.com |

| This compound | Not classified as dangerous to aquatic organisms (LC50/EC50/IC50/LL50). | farnell.com |

This table is based on limited available data and should be interpreted with caution.

Research on Effects on Soil Microorganisms and Plant Growth

The terrestrial environment, including soil microorganisms and plants, is another important area of ecotoxicological research. europa.eu Soil microorganisms play a crucial role in nutrient cycling and soil health, and their disruption can have significant ecological consequences. mdpi.comnih.govird.fr

The impact of agrochemicals on soil microbiota can be complex, with some substances inhibiting microbial functions while others may have no significant effect or even a stimulatory one. mdpi.com While specific studies on the direct effects of this compound on soil microorganisms and plant growth were not found in the search results, the interaction of silicon-containing compounds with soil and plants is an area of active research. nih.gov Plant growth-promoting rhizobacteria (PGPR) are known to play a vital role in plant development and can be influenced by the chemical composition of the soil. nih.govjmb.or.kr

Further research is needed to specifically assess the impact of this compound on the diverse communities of soil microorganisms and its potential effects on plant growth and health.

Occupational Exposure and Safety Research in this compound Handling

Ensuring the safety of workers who handle chemical substances is a primary concern. rivm.nl This involves understanding potential exposure routes and implementing appropriate control measures. nj.gov

For this compound, occupational exposure can occur through inhalation of vapors or mists, and through skin or eye contact. gelest.com Safety guidelines recommend providing good ventilation in work areas to prevent the accumulation of vapors. gelest.com Personal protective equipment, such as neoprene or nitrile rubber gloves and chemical goggles, is also recommended. gelest.com In case of spills, it is advised to use an absorbent material for cleanup and to use non-sparking tools. gelest.com